molecular formula C17H28N2O4 B1380014 N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane CAS No. 1263166-93-3

N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

Cat. No. B1380014
CAS RN: 1263166-93-3
M. Wt: 324.4 g/mol
InChI Key: YZGOWXGENSKDSE-XYPWUTKMSA-N
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Description

“N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane” is a compound that may be used to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels with tunable properties . It is an amine-functionalized cyclooctyne derivative .


Synthesis Analysis

The compound is used to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels . It is also used in strain-promoted copper-free azide-alkyne cycloaddition reactions .


Molecular Structure Analysis

The molecular formula of the compound is C17H28N2O4 . The compound is a liquid at 20 degrees Celsius .


Chemical Reactions Analysis

The compound is used in click chemistry reactions . The BCN group in the compound can react with azide-tagged molecules .


Physical And Chemical Properties Analysis

The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 324.42 . The compound has a carbon content of 62.94%, a hydrogen content of 8.70%, and a nitrogen content of 8.63% .

Mechanism of Action

BCN-amine, also known as “N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane” or “endo-BCN-PEG2-NH2”, is a compound of interest in the field of chemical biology . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that bcn-amine is used as a bioorthogonal chemical “handle” for amino acid coupling via the inverse electron demand diels–alder (ied-da) reaction . This suggests that its targets could be specific amino acids or proteins within a biological system.

Mode of Action

BCN-amine is part of the strained-alkyne scaffold in chemical biology . It interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with other biological molecules . The high reactivity of BCN-amine makes it suitable for applications such as cancer cell labeling under physiological conditions .

Pharmacokinetics

For instance, its stability and reactivity balance may influence its bioavailability .

Result of Action

The molecular and cellular effects of BCN-amine’s action are largely dependent on its specific targets and the context of its use. In one study, BCN-amine was used for amino acid coupling via the IED-DA reaction, resulting in effective cancer cell labeling under physiological conditions . This suggests that BCN-amine can facilitate the tracking and study of specific cellular processes.

Action Environment

The action, efficacy, and stability of BCN-amine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability are designed to be optimal in aqueous environments, making it suitable for use in biological systems .

Safety and Hazards

The compound is heat sensitive and should be stored at -20°C . It has a WGK Germany safety rating of 3 .

Future Directions

The compound’s ability to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels suggests potential applications in the development of new materials .

properties

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGOWXGENSKDSE-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCN)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane
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N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane
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N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane
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N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane
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N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane
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N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

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